2-Bromo-3-fluorobenzotrifluoride 2-Bromo-3-fluorobenzotrifluoride
Brand Name: Vulcanchem
CAS No.: 104540-42-3
VCID: VC20753050
InChI: InChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
SMILES: C1=CC(=C(C(=C1)F)Br)C(F)(F)F
Molecular Formula: C7H3BrF4
Molecular Weight: 243 g/mol

2-Bromo-3-fluorobenzotrifluoride

CAS No.: 104540-42-3

Cat. No.: VC20753050

Molecular Formula: C7H3BrF4

Molecular Weight: 243 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-fluorobenzotrifluoride - 104540-42-3

Specification

CAS No. 104540-42-3
Molecular Formula C7H3BrF4
Molecular Weight 243 g/mol
IUPAC Name 2-bromo-1-fluoro-3-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Standard InChI Key UERAGXKMOXUWPC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)Br)C(F)(F)F
Canonical SMILES C1=CC(=C(C(=C1)F)Br)C(F)(F)F

Introduction

Chemical Identity and Structure

2-Bromo-3-fluorobenzotrifluoride, also known by its IUPAC name 2-bromo-1-fluoro-3-(trifluoromethyl)benzene, is a substituted benzene compound with multiple halogen substituents. Its chemical structure features a benzene ring with a bromine atom at position 2, a fluorine atom at position 3, and a trifluoromethyl group (CF₃) attached to the ring.

Chemical Identifiers

The compound possesses several standardized identifiers that enable precise chemical identification and database referencing. These identifiers play a crucial role in scientific communication and regulatory documentation.

Table 1: Chemical Identifiers of 2-Bromo-3-fluorobenzotrifluoride

Identifier TypeValue
CAS Registry Number104540-42-3
Molecular FormulaC₇H₃BrF₄
Molecular Weight243.00 g/mol
SMILES NotationC1=CC(=C(C(=C1)F)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
InChIKeyUERAGXKMOXUWPC-UHFFFAOYSA-N
MDL NumberMFCD00061243

The compound has several synonyms that appear in scientific literature and commercial catalogs, including:

  • 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene

  • 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene

  • 2-Fluoro-6-(trifluoromethyl)bromobenzene

Structural Characteristics

The molecular structure features a benzene ring with three key substituents arranged in a specific pattern. The bromine atom and fluorine atom are adjacent to each other (at positions 2 and 3, respectively), while the trifluoromethyl group occupies position 1. This arrangement creates a unique electronic environment and steric profile that influences the compound's reactivity patterns and physical properties.

Physical and Chemical Properties

2-Bromo-3-fluorobenzotrifluoride possesses distinct physical and chemical properties that determine its behavior in various environments and applications. These properties are essential considerations for handling, storage, and utilization in synthetic procedures.

Physical Properties

The compound exists as a clear liquid at room temperature with a color ranging from colorless to light yellow or light orange. Its physical characteristics make it suitable for various chemical transformations and applications in organic synthesis.

Table 2: Physical Properties of 2-Bromo-3-fluorobenzotrifluoride

PropertyValueReference
Physical StateClear liquid
ColorColorless to light yellow/orange
Boiling Point167-168°C
Density1.741 g/mL at 25°C
Refractive Indexn²⁰ᴰ 1.47
Flash Point190°F (approximately 87.8°C)
LogP3.60700

Spectroscopic Properties

The compound's structure can be characterized through various spectroscopic methods, including mass spectrometry. The predicted collision cross-section (CCS) data provides valuable information for analytical identification using ion mobility spectrometry coupled with mass spectrometry.

Table 3: Predicted Collision Cross Section Data for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺242.94270155.7
[M+Na]⁺264.92464157.4
[M+NH₄]⁺259.96924158.4
[M+K]⁺280.89858156.4
[M-H]⁻240.92814151.6
[M+Na-2H]⁻262.91009156.8
[M]⁺241.93487153.7
[M]⁻241.93597153.7

These spectroscopic properties facilitate the analytical identification and characterization of the compound in research and quality control contexts .

Synthesis Methods

While the search results don't provide a direct synthesis method specifically for 2-Bromo-3-fluorobenzotrifluoride, information about related compounds offers insights into potential synthetic approaches. The synthesis of such halogenated aromatics typically involves selective halogenation of appropriately substituted precursors.

Related Compound Synthesis

The synthetic approach described for 2-bromo-5-fluorobenzotrifluoride provides insight into potential methods:

"Add 6.00kg of 70% sulfuric acid into a 10L glass reactor, pass through frozen brine, control the temperature below 30°C, add 0.66kg of m-fluorobenzotrifluoride under stirring, heat the mixture to keep the temperature at 45-50°C, divide Add 0.80kg powdered potassium bromate in 10 batches for about 4 hours."

This approach, using sulfuric acid and potassium bromate as brominating agents, could potentially be adapted for the synthesis of 2-Bromo-3-fluorobenzotrifluoride with appropriate modifications to achieve the desired regioselectivity.

Applications and Uses

2-Bromo-3-fluorobenzotrifluoride serves as a valuable building block in organic synthesis and finds applications in various chemical processes. Its unique structure, featuring multiple halogen substituents, makes it particularly useful for specific applications.

Synthetic Applications

The compound functions primarily as a versatile intermediate in organic synthesis, particularly in:

  • Pharmaceutical development: As a building block for drug candidates containing fluorinated aromatic moieties.

  • Agrochemical research: In the synthesis of crop protection agents where fluorinated aromatics provide enhanced bioactivity and metabolic stability.

  • Materials science: As a precursor for specialty polymers and functional materials where halogenated aromatics confer specific properties.

The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, creates multiple reactive sites for further transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation processes .

Research Applications

As described in the search results, 2-Bromo-3-fluorobenzotrifluoride is "a useful research chemical for organic synthesis and other chemical processes" . The compound's unique substitution pattern makes it valuable for studying:

  • Regioselectivity in reactions of multi-halogenated aromatics

  • Electronic effects of fluorine and trifluoromethyl groups in aromatic systems

  • Structure-activity relationships in medicinal chemistry

Classification ParameterDesignationReference
Hazard CodesXi, Xn (Irritant, Harmful)
Risk Statements36/37/38-20/21/22 (Irritating to eyes, respiratory system, and skin; Harmful by inhalation, in contact with skin, and if swallowed)
Safety Statements26-36/37/39-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves, and eye/face protection)
RIDADRUN 1993 / PGIII (Flammable liquid, Packing Group III)
WGK Germany3 (Severe hazard to waters)
Hazard ClassIRRITANT

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